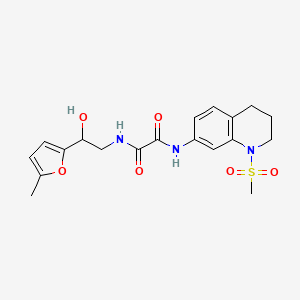
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, also known as PTSP, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. PTSP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of using 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in lab experiments is its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. However, there are also limitations to using 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in lab experiments. For example, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide may have off-target effects or interact with other compounds in complex ways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide. One direction is to investigate the potential of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to study the mechanism of action of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide in more detail, including its interactions with other enzymes and signaling pathways. Additionally, the synthesis of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide analogs with improved pharmacological properties could be explored.
合成法
The synthesis of 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(thiazol-2-yl)sulfamoyl)phenylamine with 3-bromothiophene in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline in the presence of a coupling reagent. The final product is obtained by deprotecting the tert-butoxycarbonyl group using trifluoroacetic acid.
科学的研究の応用
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
3-phenylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c22-17(10-12-25-15-4-2-1-3-5-15)20-14-6-8-16(9-7-14)27(23,24)21-18-19-11-13-26-18/h1-9,11,13H,10,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPSOZRUIRXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)
![2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2900388.png)
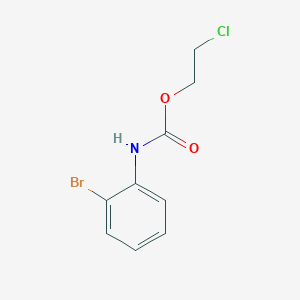
![4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2900390.png)
![N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2900391.png)
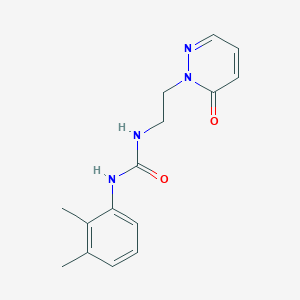
![4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2900393.png)
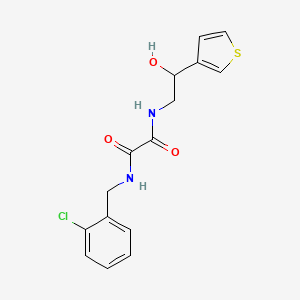
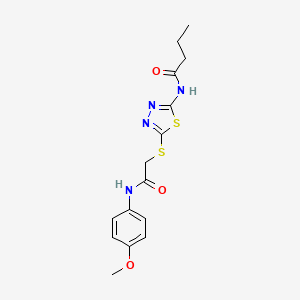

![8-(4-methoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2900400.png)
![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2900405.png)
